(5-Chloro-2-methoxyphenyl)hydrazine
Overview
Description
(5-Chloro-2-methoxyphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
(5-Chloro-2-methoxyphenyl)hydrazine has been utilized in the synthesis of various derivatives with potential biological activities. For example, it has been used in synthesizing pyrazoline derivatives with antidepressant activities as evaluated in Swiss-Webster mice (Palaska, Aytemir, Uzbay, & Erol, 2001). Similarly, Schiff bases containing a disubstituted thiazole ring, synthesized from this compound, displayed notable anti-bacterial and anti-fungal activities (Bharti, Nath, Tilak, & Singh, 2010).
Chemical Structure and Synthesis
The chemical structure and synthesis of compounds derived from this compound have been a focus of research. The compound (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene, synthesized from this hydrazine, is a notable example (Chang, Lu, & Zhao, 2009). Additionally, the compound has been used in creating molecules for crystallographic studies, such as in the synthesis of (E,E)-4,4′-Dichloro-2,2′-[azinobis(phenylmethylidyne)]diphenol (Chang, 2009).
Antimicrobial and Antifungal Studies
Compounds synthesized using this compound have shown promise in antimicrobial and antifungal studies. For instance, some newly synthesized pyrazoline and isoxazole derivatives exhibited antimicrobial and antitubercular activities (Vyas, Tala, Dhaduk, Akbari, & Joshi, 2008).
Use in Synthesis of Novel Compounds
This hydrazine has been instrumental in the synthesis of novel chemical compounds with potential therapeutic uses. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized using this compound, showing cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
High-Throughput Synthesis
This compound has also been used in high-throughput synthesis, demonstrating its versatility in chemical research. For instance, it was involved in the regioselective alkylations of hydrazine derivatives, facilitating the synthesis of various hydrazine building blocks (Kurosu, Narayanasamy, & Crick, 2007).
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVUKFDXCAPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328290 | |
Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202823-24-3 | |
Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202823-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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